molecular formula C25H23NO2S B11520308 ethyl [1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate

ethyl [1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate

Cat. No.: B11520308
M. Wt: 401.5 g/mol
InChI Key: JHVLDZQFFBLXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C25H23NO2S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-(1-benzyl-3-phenylsulfanylindol-2-yl)acetate

InChI

InChI=1S/C25H23NO2S/c1-2-28-24(27)17-23-25(29-20-13-7-4-8-14-20)21-15-9-10-16-22(21)26(23)18-19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3

InChI Key

JHVLDZQFFBLXFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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